Cas no 78003-29-9 (rac-(1R,3R)-3-(4-ethylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,3R)-3-(4-ethylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a chiral center and a carboxyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid cyclopropane ring enhances stereochemical stability, while the ethylphenyl substituent contributes to lipophilicity, influencing binding affinity in bioactive molecules. The compound’s structural precision is advantageous for asymmetric synthesis and ligand design, particularly in agrochemicals and medicinal chemistry. Its carboxylic acid moiety allows for further derivatization, enabling the development of esters, amides, or metal complexes. High purity grades ensure reproducibility in research and industrial processes, supporting its use in advanced chemical studies.
rac-(1R,3R)-3-(4-ethylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
78003-29-9 structure
Product Name:rac-(1R,3R)-3-(4-ethylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:78003-29-9
MF:C14H18O2
MW:218.291524410248
CID:6488445
PubChem ID:94767683
Update Time:2025-08-03

rac-(1R,3R)-3-(4-ethylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-(4-ethylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • 78003-29-9
    • EN300-1802929
    • Inchi: 1S/C14H18O2/c1-4-9-5-7-10(8-6-9)11-12(13(15)16)14(11,2)3/h5-8,11-12H,4H2,1-3H3,(H,15,16)/t11-,12+/m1/s1
    • InChI Key: FJMIFAQQSXWGAV-NEPJUHHUSA-N
    • SMILES: OC([C@@H]1[C@@H](C2C=CC(CC)=CC=2)C1(C)C)=O

Computed Properties

  • Exact Mass: 218.130679813g/mol
  • Monoisotopic Mass: 218.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3Ų

rac-(1R,3R)-3-(4-ethylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,3R)-3-(4-ethylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Rac-(1R,3R)-3-(4-Ethylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid: A Comprehensive Overview

Rac-(1R,3R)-3-(4-Ethylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid, also known by its CAS number 78003-29-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a bicyclic structure featuring a cyclopropane ring fused with a carboxylic acid group and a substituted phenyl moiety. The presence of the cyclopropane ring introduces unique electronic and steric properties, making this compound a valuable subject for both academic research and industrial applications.

The structure of Rac-(1R,3R)-3-(4-Ethylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid is characterized by its stereochemistry at the 1R and 3R positions. This specific configuration contributes to its biological activity and stability. Recent studies have highlighted the importance of stereochemistry in determining the pharmacokinetic properties of such compounds, emphasizing the need for precise synthesis and characterization techniques.

The synthesis of this compound involves multi-step processes typically employing organocatalytic reactions or transition metal-catalyzed cyclizations. The use of enantioselective methods has been pivotal in achieving the desired stereochemistry at the 1R and 3R positions. Researchers have explored various strategies to optimize yield and purity, with continuous advancements in catalytic systems showing promise for large-scale production.

In terms of applications, Rac-(1R,3R)-3-(4-Ethylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid has shown potential in drug discovery programs targeting various therapeutic areas. Its ability to interact with specific biological targets has been explored in recent clinical studies, particularly in the context of anti-inflammatory and anti-cancer therapies. The compound's unique structure allows for interactions with proteins that are not easily accessible to more conventional drug candidates.

Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound's interactions with biological systems. These studies have provided insights into its binding affinity and selectivity profiles, guiding further optimization efforts. Additionally, the use of machine learning algorithms to predict pharmacokinetic parameters has accelerated the preclinical evaluation process for this compound.

The environmental impact and bioavailability of Rac-(1R,3R)-3-(4-Ethylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid are also under scrutiny as part of regulatory requirements for new drug candidates. Studies on its metabolism and excretion pathways are ongoing, with particular attention paid to minimizing potential ecological risks associated with its use.

In conclusion, Rac-(1R,3R)-3-(4-Ethylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid represents a fascinating case study in modern organic chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a promising candidate for future therapeutic interventions. Continued research into its properties will undoubtedly yield further insights into its potential uses and optimizations.

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